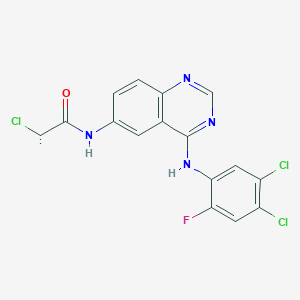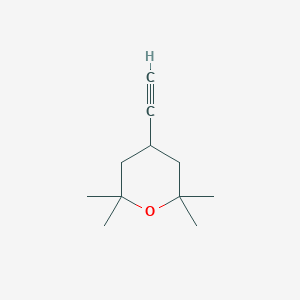
1H-Pyrrole-3-ethanol,1-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-ethanol,1-methyl-(9CI) is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-3-ethanol,1-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with ethylene oxide under acidic conditions to yield the desired product . Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation or other advanced synthetic techniques .
Chemical Reactions Analysis
1H-Pyrrole-3-ethanol,1-methyl-(9CI) undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-3-ethanol,1-methyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-ethanol,1-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrole ring play crucial roles in its reactivity and binding affinity to various biological targets . These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .
Comparison with Similar Compounds
1H-Pyrrole-3-ethanol,1-methyl-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-3-ethanol: Lacks the methyl group at the nitrogen atom, which can affect its reactivity and applications.
1H-Pyrrole-3-methanol: Has a different substitution pattern, leading to variations in its chemical properties and uses.
1H-Pyrrole-3-ethanol,1-ethyl-: Contains an ethyl group instead of a methyl group, resulting in different steric and electronic effects.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1-methylpyrrol-3-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-8-4-2-7(6-8)3-5-9/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
VMQJDNOBASWJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)





![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)


![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)

